molecular formula C9H11NO4 B13754562 (R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol CAS No. 5285-85-8

(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol

Cat. No.: B13754562
CAS No.: 5285-85-8
M. Wt: 197.19 g/mol
InChI Key: KAPBNJZOLYDLQK-IUCAKERBSA-N
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Description

(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol is an organic compound with a nitro group and a phenyl group attached to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol typically involves the nitration of 1-phenylpropane-1,3-diol. One common method is the reaction of 1-phenylpropane-1,3-diol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of 2-amino-1-phenylpropane-1,3-diol.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The phenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-1-phenylethanol: Similar structure but with a shorter carbon chain.

    2-Nitro-1-phenylpropan-1-ol: Similar structure but with a hydroxyl group instead of a diol.

    1-Nitro-2-phenylethane: Similar structure but with the nitro group on a different carbon.

Uniqueness

(R*,R*)-(1)-2-Nitro-1-phenylpropane-1,3-diol is unique due to the presence of both a nitro group and a diol on the same molecule, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

CAS No.

5285-85-8

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(1S,2S)-2-nitro-1-phenylpropane-1,3-diol

InChI

InChI=1S/C9H11NO4/c11-6-8(10(13)14)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2/t8-,9-/m0/s1

InChI Key

KAPBNJZOLYDLQK-IUCAKERBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](CO)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)[N+](=O)[O-])O

Origin of Product

United States

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